N-(2,6-difluorobenzyl)cyclopropanesulfonamide
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Overview
Description
N-(2,6-difluorobenzyl)cyclopropanesulfonamide is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonamide group and a 2,6-difluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)cyclopropanesulfonamide typically involves the reaction of 2,6-difluorobenzyl bromide with cyclopropanesulfonamide. The preparation of 2,6-difluorobenzyl bromide can be achieved through the bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide under lighting conditions . The reaction is carried out in the presence of an organic or inorganic solvent, and the product is purified using silica gel column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The benzyl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the benzyl group to form different functional groups.
Scientific Research Applications
N-(2,6-difluorobenzyl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamide derivatives.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . The presence of the 2,6-difluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorobenzyl)cyclopropanesulfonamide
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-(2,6-difluorobenzyl)cyclopropanesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds to its structural rigidity, potentially enhancing its stability and interaction with molecular targets.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-9-2-1-3-10(12)8(9)6-13-16(14,15)7-4-5-7/h1-3,7,13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTWHZQPUGVLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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